molecular formula C10H7N3O2 B15331400 Methyl 5-Cyanobenzimidazole-2-carboxylate

Methyl 5-Cyanobenzimidazole-2-carboxylate

Cat. No.: B15331400
M. Wt: 201.18 g/mol
InChI Key: HVKXZQHHYCASIS-UHFFFAOYSA-N
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Description

Methyl 5-Cyanobenzimidazole-2-carboxylate is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by a benzimidazole ring substituted with a cyano group at the 5-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Cyanobenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with a cyanoacetic ester in the presence of a base, followed by cyclization and esterification steps . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters and purification techniques is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Cyanobenzimidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized benzimidazole derivatives.

Scientific Research Applications

Methyl 5-Cyanobenzimidazole-2-carboxylate has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 5-Cyanobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 5-Cyanobenzimidazole-2-carboxylate can be compared with other benzimidazole derivatives, such as:

  • Methyl 5-Aminobenzimidazole-2-carboxylate
  • Methyl 5-Nitrobenzimidazole-2-carboxylate
  • Methyl 5-Hydroxybenzimidazole-2-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the benzimidazole ring.

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 6-cyano-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)9-12-7-3-2-6(5-11)4-8(7)13-9/h2-4H,1H3,(H,12,13)

InChI Key

HVKXZQHHYCASIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=C2)C#N

Origin of Product

United States

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